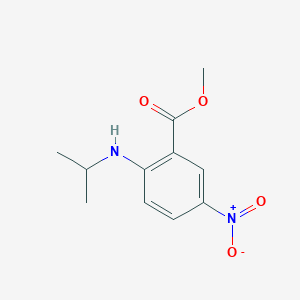
Methyl 2-(isopropylamino)-5-nitrobenzenecarboxylate
Vue d'ensemble
Description
“Methyl 2-(isopropylamino)-5-nitrobenzenecarboxylate” is an organic compound containing a nitro group (-NO2), an isopropylamino group (-NH(CH3)2), and a methyl ester group (-COOCH3) attached to a benzene ring . The presence of these functional groups suggests that this compound could participate in a variety of chemical reactions.
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the planar benzene ring with the nitro, isopropylamino, and methyl ester groups attached. The exact spatial arrangement of these groups would depend on the specific synthetic pathway used .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions, including but not limited to, nucleophilic substitution reactions at the ester group, reduction of the nitro group, and reactions involving the amine group .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the polar nitro, amine, and ester groups would likely make this compound relatively polar and potentially soluble in polar solvents .Applications De Recherche Scientifique
1. Cardiovascular Pharmacology
- Beta-Adrenoceptor Inhibition: Methyl analogs of isopropylamino compounds, including Methyl 2-(isopropylamino)-5-nitrobenzenecarboxylate, have been studied for their ability to inhibit beta-adrenoceptors. This research explored their impact on heart rate and blood pressure, indicating potential applications in cardiovascular pharmacology (Barrett & Wale, 1970).
2. Chemical and Photophysical Properties
- Photoisomerization Studies: Research into the photoisomerization around the C-N bond in certain compounds related to Methyl 2-(isopropylamino)-5-nitrobenzenecarboxylate provides insights into the photophysical properties of these compounds. These studies contribute to our understanding of molecular dynamics in response to light exposure (Dobkowski et al., 2002).
3. Sensor Development
- Metal Ion Detection: Some derivatives of Methyl 2-(isopropylamino)-5-nitrobenzenecarboxylate have been utilized in the development of fluorescent probes for detecting metal ions like Fe3+ and Hg2+. These studies are crucial for environmental monitoring and biological systems (Singh et al., 2020).
4. Material Science and Polymer Research
- Polymerization Processes: Research involving compounds structurally related to Methyl 2-(isopropylamino)-5-nitrobenzenecarboxylate has contributed to the understanding of polymerization processes. Such studies are essential for developing new materials with specific properties (Xia et al., 2005).
5. Chemical Synthesis
- Synthetic Chemistry Applications: Methyl 2-(isopropylamino)-5-nitrobenzenecarboxylate and related compounds have been used in various chemical syntheses. These studies are fundamental to creating new chemical entities with potential applications in different scientific fields (Horton & Philips, 1972).
6. Antitumor Research
- Hypoxia-Selective Cytotoxins: Some derivatives of Methyl 2-(isopropylamino)-5-nitrobenzenecarboxylate have been evaluated for their potential as hypoxia-selective cytotoxins. This research is critical for developing new cancer therapies targeting hypoxic tumor cells (Denny et al., 1992).
Orientations Futures
Propriétés
IUPAC Name |
methyl 5-nitro-2-(propan-2-ylamino)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O4/c1-7(2)12-10-5-4-8(13(15)16)6-9(10)11(14)17-3/h4-7,12H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQCMEDRULJWVFO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC1=C(C=C(C=C1)[N+](=O)[O-])C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-(isopropylamino)-5-nitrobenzenecarboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



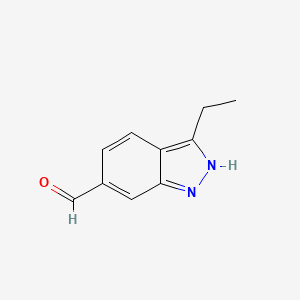
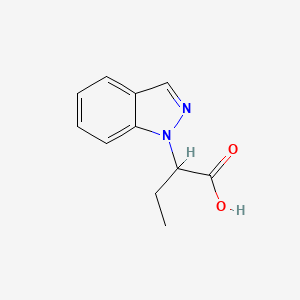
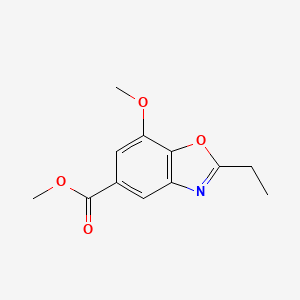

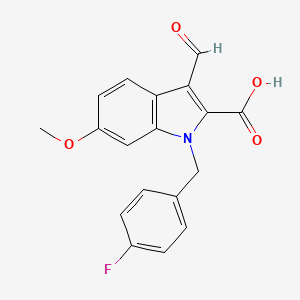
![6-{4-[(4-Methylpiperazin-1-yl)carbonyl]phenoxy}pyridin-3-amine](/img/structure/B1392684.png)
![Ethyl 3-amino-4-[(2-{[(ethylamino)carbonyl]amino}ethyl)amino]benzoate](/img/structure/B1392685.png)
![tert-butyl 3H-spiro[1,3-benzothiazole-2,4'-piperidine]-1'-carboxylate](/img/structure/B1392687.png)
![5-Fluoro-6-iodo-1-(triisopropylsilyl)-4-(trimethylsilyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1392689.png)
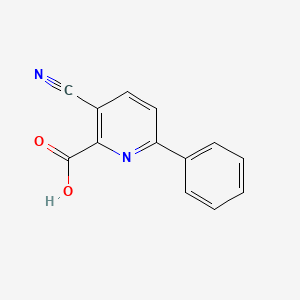
![[(4-Ethyl-3-oxo-3,4-dihydropyrido[2,3-b]pyrazin-2-yl)thio]acetic acid](/img/structure/B1392692.png)
![1-(4-Benzyl-3-oxo-3,4-dihydropyrido[2,3-b]pyrazin-2-yl)piperidine-3-carboxylic acid](/img/structure/B1392694.png)
![Ethyl 4-{[(4-methoxybenzyl)amino]-methyl}benzoate hydrochloride](/img/structure/B1392695.png)
![1-[4-(4-Methylbenzyl)-3-oxo-3,4-dihydropyrido[2,3-b]pyrazin-2-yl]piperidine-4-carboxylic acid](/img/structure/B1392696.png)